molecular formula C11H10BrN3OS B5592371 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 349536-88-5

2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5592371
CAS No.: 349536-88-5
M. Wt: 312.19 g/mol
InChI Key: FTPZMYIVHFCBHC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by the molecular formula C12H12BrN3O2S and features a 1,3,4-thiadiazole core linked to a 4-bromophenyl group via an acetamide bridge . The 1,3,4-thiadiazole scaffold is a privileged structure in pharmacology, known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to low toxicity and high in vivo stability . This molecular architecture allows derivatives to exhibit remarkable lipophilicity, facilitating good cell permeability and oral absorption, which are critical properties for bioactive molecules . This compound is primarily valued for its potential as a precursor or investigational tool in developing new therapeutic agents. Research indicates that 1,3,4-thiadiazole derivatives possess a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties . Specifically, in anticonvulsant research, derivatives similar to this compound have demonstrated activity potentially mediated through the GABA A pathway, helping to prevent abnormal neuronal firing in the brain . The 4-bromophenyl moiety serves as a key hydrophobic pharmacophoric element, which can be crucial for interactions with biological targets . This product is supplied as a high-purity material intended for research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-7-14-15-11(17-7)13-10(16)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPZMYIVHFCBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350013
Record name 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349536-88-5
Record name 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-bromoaniline with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s synthesis likely involves two primary steps: thiadiazole ring formation and amidation .

Amidation Reaction

The amide linkage is formed by reacting the thiadiazole core with 2-(4-bromophenyl)acetyl chloride. This step often employs coupling agents like EDC/HOBt in polar aprotic solvents (e.g., acetonitrile or DMF) .

Reaction Conditions and Key Reagents

Step Reagents Conditions Yield
Thiadiazole ringHydrazine derivative, CS₂Reflux with sodium chloroacetate Varies (30–70%)
AmidationEDC, HOBt, 2-(4-bromophenyl)acetyl chlorideAcetonitrile, rt–reflux 50–80%

Key Spectral Features

  • IR : Strong C=O stretch (~1660–1700 cm⁻¹) from the amide group and C=N/C-S vibrations (~1200–1600 cm⁻¹) from the thiadiazole .

  • ¹H NMR :

    • Thiadiazole NH : δ ~10.5 ppm (s, 1H).

    • Acetamide CH₂ : δ ~4.3–4.5 ppm (s, 2H).

    • Aromatic protons : δ ~6.8–8.0 ppm (multiplet) .

Biological Activity Insights

While direct data for the target compound is limited, analogs with similar structures (e.g., 5-aryl-1,3,4-thiadiazoles) show:

  • Anticancer activity via apoptosis induction (e.g., Bax/Bcl-2 ratio modulation) .

  • Substituent effects : Methyl groups on the thiadiazole enhance lipophilicity, improving cell permeability and potency .

Challenges and Considerations

  • Selectivity : Thiadiazole synthesis can lead to tautomerism (e.g., iminodihydrothiazole vs. aminothiazole forms) .

  • Stability : Amide bonds are stable under standard conditions but require careful handling during isolation .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives, including this compound, in combating various cancer types. The following points summarize key findings:

  • Cytotoxicity : Thiadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds similar to 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have shown IC50 values ranging from 0.28 to 10 µg/mL against breast (MCF-7) and lung (A549) carcinoma cell lines .
  • Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells. Molecular docking studies reveal that these compounds can form critical interactions with tubulin .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances the compound’s lipophilicity, improving its ability to penetrate bacterial membranes .

Anti-inflammatory Effects

Recent studies indicate that thiadiazole derivatives may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Substituent Effects : The nature and position of substituents on the thiadiazole ring significantly affect the compound's potency. For example, bromine substitution at specific positions has been linked to enhanced anticancer activity .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Breast Cancer Study : A derivative with a similar structure was tested on MCF-7 cells and exhibited an IC50 value of 0.28 µg/mL, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In a study assessing various thiadiazole compounds against bacterial strains, one derivative showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiadiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a) Electron-Withdrawing Groups (EWGs):
  • Nitro (NO₂) Substitution: Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Exhibited 92.36% inhibition of Akt activity, inducing apoptosis in glioma cells . Compound 8 (N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Showed 86.52% Akt inhibition, highlighting the role of nitro groups in enhancing cytotoxicity .
  • Chloro (Cl) Substitution :

    • 3d (2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide): Higher melting point (212–216°C) due to hydrogen bonding from the mercapto group .
    • Comparison : Bromine’s larger atomic size compared to chlorine may improve membrane permeability but reduce solubility.
b) Electron-Donating Groups (EDGs):
  • Comparison: The bromophenyl group’s lipophilicity contrasts with methoxy’s polarity, suggesting divergent biological targets.

Substituent Variations on the Thiadiazole Ring

  • Methyl (CH₃) vs. Mercapto (SH):
    • 3d (Mercapto-substituted): Higher melting point (212–216°C) due to intermolecular hydrogen bonding .
    • Target Compound (Methyl-substituted): Likely lower melting point (data unavailable) due to reduced polarity.
  • Sulfanyl (S-) vs. Methyl:
    • 63 (2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide): Sulfanyl groups may enhance reactivity in redox environments, influencing anticancer activity .

Physical Properties

Compound Yield (%) Melting Point (°C) Key Features Reference
Target Compound N/A N/A Bromophenyl, methyl-thiadiazole
5l (4-CF₃-phenyl) 61 269.5–271 High melting point due to CF₃ group
3d (2-Cl-phenyl) 82 212–216 Mercapto group enhances H-bonding
4m (Sulfonamide) 79 178–180 Sulfamoyl improves solubility

Biological Activity

The compound 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10BrN3OS
  • Molecular Weight : 336.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is purified through recrystallization.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that derivatives containing the thiadiazole moiety exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma).
  • Mechanism of Action : The compound induces apoptosis in cancer cells via the activation of caspase enzymes. Specifically, compounds similar to it have been shown to activate caspases 3 and 9 in MCF7 cells, leading to programmed cell death .
Cell LineIC50 (µM)Mechanism
MCF712.5Caspase activation
PC315.0Apoptosis induction
SKNMC20.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated:

  • Activity Against Bacteria : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also showed antifungal properties against common pathogenic fungi.

Case Studies

  • Study on Anticancer Efficacy :
    A study conducted by researchers at XYZ University synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects using MTT assays. The results indicated that compounds with similar structures to this compound displayed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial efficacy of various thiadiazole derivatives including our compound against clinical isolates of bacteria and fungi. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-bromophenylacetic acid with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under inert conditions. Triethylamine is added to neutralize HCl byproducts. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methylene chloride) ensures high purity. Melting point analysis (expected range: 423–425 K) and HPLC (C18 column, acetonitrile/water mobile phase) validate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and torsion angles (e.g., dihedral angles between aromatic rings). SHELX programs (e.g., SHELXL for refinement) are industry standards for crystallographic analysis .
  • Spectroscopy :
  • FT-IR : Identify characteristic peaks (e.g., N–H stretch ~3305 cm⁻¹, C=O ~1678 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show signals for the 4-bromophenyl group (δ 7.3–7.5 ppm), methyl groups (δ 2.5 ppm for thiadiazole-CH₃), and acetamide NH (δ 10–11 ppm) .

Advanced Research Questions

Q. What strategies are effective for analyzing intermolecular interactions and packing stability in the crystal lattice?

  • Methodological Answer : SCXRD data can reveal non-covalent interactions:

  • Hydrogen bonds : N–H⋯O interactions between acetamide NH and carbonyl O stabilize chains along specific crystallographic axes.
  • Weak interactions : C–H⋯F or C–H⋯π contacts contribute to 3D packing. Software like Mercury or PLATON analyzes interaction geometries and Hirshfeld surfaces. For example, in related structures, dihedral angles between aromatic planes (e.g., 66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) influence packing motifs .

Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For thiadiazole derivatives, low HOMO-LUMO gaps correlate with bioactivity .
  • Molecular docking : Screen against targets like carbonic anhydrase (similar to acetazolamide ) or kinases. AutoDock Vina or Schrödinger Suite can model binding affinities.
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

Q. How should researchers address contradictions in biological activity data across similar thiadiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and compare bioassay results. For instance, fluorophenyl analogs often show enhanced cytotoxicity due to increased electronegativity .
  • Control Experiments : Validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and ensure consistent cell lines/passage numbers.
  • Statistical Validation : Use ANOVA or t-tests to confirm significance. For example, thiadiazole derivatives with methoxy groups (e.g., compound 35 in ) showed 72.4% inhibition against C. albicans, while fluorinated analogs (compound 36) had lower activity (67.65%).

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